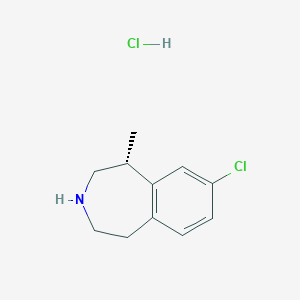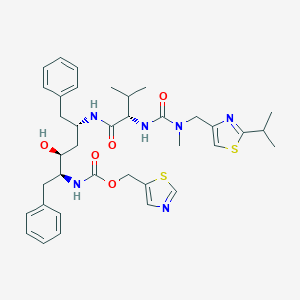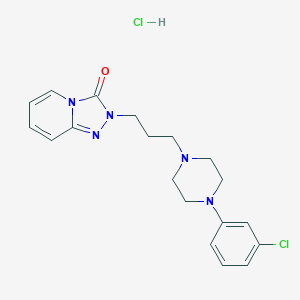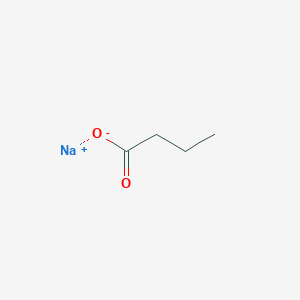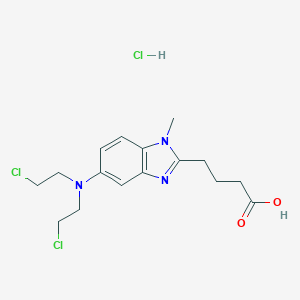
米格列奈钙
描述
Mitiglinide calcium (C17H19N3O4S·Ca) is an oral antidiabetic drug used to treat type 2 diabetes. It is a meglitinide, a class of drugs that act by stimulating the release of insulin from the pancreas. Mitiglinide calcium is a sulfonylurea derivative and is similar to other meglitinides such as repaglinide and nateglinide. It is a white to almost white crystalline powder that is insoluble in water.
科学研究应用
米格列奈胃滞留浮动基质片
该研究集中于开发米格列奈胃滞留浮动基质片,以延长其在胃中的停留时间,从而更好地吸收 . 胃滞留片是通过直接压片技术制备的,使用羟丙基甲基纤维素 K15M (HPMC K15M) 和海藻酸钠作为基质形成聚合物,以及碳酸氢钠作为气体形成剂 . 开发的米格列奈浮动基质片可被视为一种有希望的制剂,可以以受控速率在胃中释放药物,从而更好地控制 II 型糖尿病 .
米格列奈胃滞留浮动微球
另一项研究涉及米格列奈胃滞留浮动微球的设计、制备和药代动力学评价 . 微球是通过使用乙基纤维素和聚乙烯醇聚合物的准乳化溶剂扩散法制备的 . 开发的米格列奈微球可以延长药物的作用时间,并避免糖尿病患者频繁用药,从而提高患者依从性 .
安全和危害
未来方向
Mitiglinide calcium dihydrate (MTG) is a novel insulinotropic meglitinide that particularly activates pancreatic beta cells through improved attraction and, hence, fewer side effects as compared to previous meglitinides . It addresses post-meal hyperglycemia and develops glucose regulation in the body .
作用机制
Target of Action
Mitiglinide calcium primarily targets ATP-sensitive potassium (K+) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a significant target for diabetes treatment .
Mode of Action
Mitiglinide calcium operates by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium into the cells triggers the exocytosis of insulin granules .
Biochemical Pathways
The primary biochemical pathway affected by mitiglinide calcium is the insulin secretion pathway. By blocking ATP-sensitive K+ channels, mitiglinide calcium influences the membrane potential of pancreatic beta-cells. This change in membrane potential leads to the opening of voltage-gated calcium channels and the subsequent influx of calcium. The increased intracellular calcium concentration triggers the release of insulin from the beta-cells .
Pharmacokinetics
It is known that mitiglinide calcium is a fast-acting anti-diabetic drug, suggesting that it is rapidly absorbed and metabolized .
Result of Action
The primary result of mitiglinide calcium’s action is the stimulation of insulin secretion. By blocking ATP-sensitive K+ channels and causing depolarization, mitiglinide calcium promotes the release of insulin from pancreatic beta-cells . This increase in insulin secretion helps to regulate blood glucose levels, making mitiglinide calcium an effective treatment for type 2 diabetes.
Action Environment
The action of mitiglinide calcium can be influenced by various environmental factors. For instance, the presence of glucose can enhance the drug’s ability to stimulate insulin secretion . Additionally, mitiglinide calcium has been shown to have a high selectivity for pancreatic K+ ATP channels, suggesting that it may be less likely to be affected by off-target effects in other tissues .
生化分析
Biochemical Properties
Mitiglinide calcium interacts with ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . By binding to and blocking these channels, it causes depolarization which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium triggers the exocytosis of insulin granules .
Cellular Effects
Mitiglinide calcium has a significant impact on cellular processes, particularly in pancreatic beta-cells. It stimulates insulin secretion by inhibiting pancreatic KATP channels . This action is thought to improve postprandial hyperglycemia .
Molecular Mechanism
The molecular mechanism of action of Mitiglinide calcium involves its binding to and blocking of ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium subsequently triggers the exocytosis of insulin granules .
Temporal Effects in Laboratory Settings
Mitiglinide calcium is a rapid-acting anti-diabetic drug . Its early insulin release and short duration of action make it effective in improving postprandial hyperglycemia
Dosage Effects in Animal Models
The effects of Mitiglinide calcium at different dosages in animal models have not been extensively studied. One study showed that the developed mitiglinide microsponges can prolong the drug’s action and circumvent frequent dosing in diabetic patients to enhance patient compliance .
Metabolic Pathways
It is known that it interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolism of glucose .
Subcellular Localization
It is known to act on ATP-sensitive potassium channels in pancreatic beta-cells , suggesting that it may be localized to these cells within the pancreas.
属性
CAS 编号 |
145525-41-3 |
|---|---|
分子式 |
C19H25CaNO3 |
分子量 |
355.5 g/mol |
IUPAC 名称 |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |
InChI |
InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |
InChI 键 |
KWKIVJHIPMALGE-VNMUXGFYSA-N |
手性 SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
规范 SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |
外观 |
Powder |
其他 CAS 编号 |
145525-41-3 |
Pictograms |
Health Hazard |
同义词 |
2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mitiglinide calcium exert its therapeutic effect in type 2 diabetes?
A1: Mitiglinide calcium acts as an insulin secretagogue, primarily targeting pancreatic β-cells to enhance insulin release. This effect is mediated by its interaction with ATP-sensitive potassium (KATP) channels located on the β-cell membrane. [] By binding to and closing these channels, mitiglinide calcium depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion. []
Q2: What is the molecular formula and weight of mitiglinide calcium?
A2: The molecular formula of mitiglinide calcium is (C25H35N2O4)2Ca, and its molecular weight is 867.15 g/mol. [, , , ]
Q3: What spectroscopic techniques are commonly employed for the characterization of mitiglinide calcium?
A3: Several spectroscopic methods have been utilized in research to confirm the structure of mitiglinide calcium, including 1H NMR, MS, and IR spectroscopy. [, ]
Q4: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of mitiglinide calcium?
A4: Researchers have investigated the development of orally disintegrating tablets to enhance patient adherence and potentially improve bioavailability. These formulations aim to mask the bitterness of mitiglinide calcium while ensuring rapid disintegration in the oral cavity and rapid dissolution in the gastrointestinal tract. [, ]
Q5: What are the key pharmacokinetic parameters of mitiglinide calcium in humans?
A5: Studies in healthy volunteers have revealed that mitiglinide calcium exhibits rapid absorption after oral administration, achieving peak plasma concentrations (Cmax) within approximately 0.5 to 1.5 hours (tmax). [, , , ] The elimination half-life (t1/2) of mitiglinide has been reported to range from 1.1 to 2.6 hours, indicating a relatively short duration of action. [, , , ]
Q6: Has mitiglinide calcium demonstrated any accumulation in the body after multiple doses?
A7: Studies indicate that mitiglinide does not show significant accumulation in the body after multiple doses (10 mg three times daily) for up to seven days. []
Q7: What preclinical models have been employed to evaluate the efficacy of mitiglinide calcium?
A8: Researchers have utilized various animal models, including normal and diabetic animals, to assess the efficacy of mitiglinide in controlling postprandial hyperglycemia. These studies have shown mitiglinide to be more potent in its insulinotropic effect compared to nateglinide. []
Q8: How does the efficacy of mitiglinide calcium compare to other antidiabetic agents, such as sitagliptin?
A9: A crossover study in patients with type 2 diabetes compared the effects of mitiglinide calcium/voglibose combination therapy with an increased dose of sitagliptin (100 mg/day). The study indicated that mitiglinide calcium/voglibose was more effective in improving mean amplitude of glycemic excursions (MAGE) and postprandial hyperglycemia. [, ] Conversely, the higher dose of sitagliptin showed a greater reduction in early morning glucose levels. [, ]
Q9: What analytical methods are commonly used for the quantification of mitiglinide calcium in various matrices?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), has been widely employed for the determination of mitiglinide calcium in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Gas chromatography (GC) has also been utilized for the analysis of residual organic solvents in mitiglinide calcium. [, ]
Q10: What are the advantages of employing chiral HPLC for the analysis of mitiglinide calcium?
A11: Chiral HPLC methods have been developed to specifically separate and quantify the enantiomers of mitiglinide calcium. This is crucial for ensuring the drug's enantiomeric purity, as only the S-enantiomer possesses the desired pharmacological activity. [, , ]
Q11: What methods are typically used to assess the dissolution characteristics of mitiglinide calcium formulations?
A12: The paddle method, a standard dissolution test outlined in pharmacopoeias, has been applied to evaluate the dissolution rate of mitiglinide calcium hydrate dispersible tablets. [] In this method, the formulation is subjected to a specific volume of dissolution medium (e.g., water) at a controlled temperature and agitation speed, and the amount of drug released over time is measured.
Q12: What is the most common adverse event associated with mitiglinide calcium therapy?
A13: Hypoglycemia is the most frequently reported adverse event associated with mitiglinide calcium treatment. [, , ] While generally mild, severe hypoglycemia has been reported in rare cases. [] Close monitoring of blood glucose levels is essential, particularly during the initial stages of treatment.
Q13: Are there any known clinically significant drug-drug interactions involving mitiglinide calcium?
A14: Concomitant administration of mitiglinide with strong cytochrome P450 (CYP) enzyme inhibitors, particularly CYP3A4 inhibitors like itraconazole, fluconazole, and voriconazole, can significantly increase mitiglinide plasma concentrations. [] This increase in exposure elevates the risk of hypoglycemia. Careful dose adjustments and close monitoring are crucial when such combinations are unavoidable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



